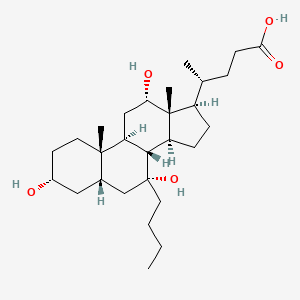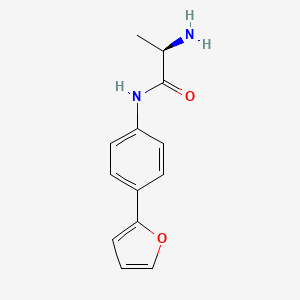
TAAR1 agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAAR1 agonist 1 is a compound that targets the trace amine-associated receptor 1 (TAAR1), a member of the G-protein coupled receptor family. TAAR1 is widely distributed across the brain and gastrointestinal system and plays a role in various neuronal processes . TAAR1 agonists have shown promise in treating neuropsychiatric disorders such as schizophrenia, depression, and drug addiction .
Vorbereitungsmethoden
The synthesis of TAAR1 agonist 1 involves molecular docking studies of known TAAR1 ligands characterized by an oxazoline core . The synthetic route includes the development of flat and conformationally locked ligands, with a “Y-shape” conformation suggested for the design of TAAR1 ligands . Industrial production methods are still under research, but the use of combined ligand-based and structure-based computational methods has led to the identification of promising novel TAAR1 agonists .
Analyse Chemischer Reaktionen
TAAR1 agonist 1 undergoes various chemical reactions, including:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Wissenschaftliche Forschungsanwendungen
TAAR1 agonist 1 has a wide range of scientific research applications:
Wirkmechanismus
TAAR1 agonist 1 exerts its effects by binding to the TAAR1 receptor, which activates G-protein coupled signaling pathways . This activation regulates the activity of several neurotransmitter signaling pathways, including dopamine and serotonin . The molecular targets and pathways involved include the orthosteric binding site of TAAR1, forming contacts with transmembrane regions and extracellular loops .
Vergleich Mit ähnlichen Verbindungen
TAAR1 agonist 1 is unique compared to other similar compounds due to its specific binding conformation and high selectivity for the TAAR1 receptor . Similar compounds include:
Ulotaront: A TAAR1 agonist with potential antipsychotic effects.
Ralmitaront: Another TAAR1 agonist being evaluated for its efficacy in treating schizophrenia.
RO5166017, RO5256390, RO5203648, and RO5263397: Orally bioavailable, highly potent, and selective agonists of TAAR1.
This compound stands out due to its unique structural features and promising pharmacological profile.
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
(2R)-2-amino-N-[4-(furan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(14)13(16)15-11-6-4-10(5-7-11)12-3-2-8-17-12/h2-9H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
CEYXITCJCQGOGU-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)

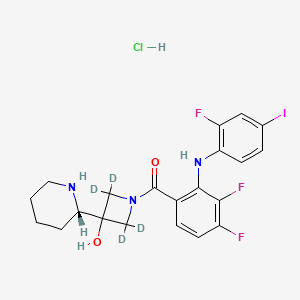
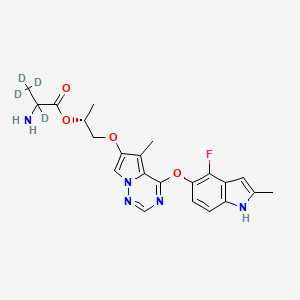
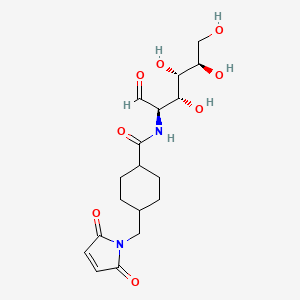
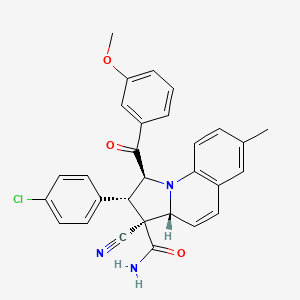
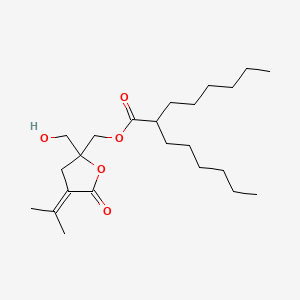

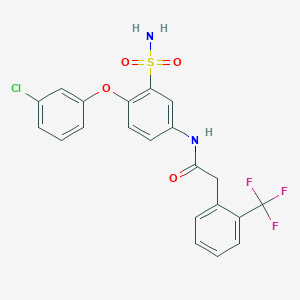
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

